methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H32N4O7 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 536.22709937 g/mol and the complexity rating of the compound is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds containing the methylenedioxyphenyl group are known to be bioactive . They are found in pesticides and pharmaceuticals, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds, such as eutylone, bind to the dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This suggests that this compound might have a similar interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have inhibitory and regulatory effects on cytochrome p450-dependent drug oxidation . This suggests that this compound might also interact with the cytochrome P450 system, affecting various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it might have good bioavailability due to the presence of the methylenedioxy group . This group is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution in the body .
Result of Action
Based on the potential interactions with the dopamine, serotonin, and norepinephrine transporters mentioned earlier , it can be hypothesized that this compound might have effects on mood regulation, cognition, and other neurological functions.
Biological Activity
Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. The structure incorporates a benzodioxole moiety, which has been associated with various biological activities including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C₃₁H₃₃N₅O₇ |
Molecular Weight | 579.63 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance:
- In a study evaluating various benzodioxole derivatives, it was found that certain compounds showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The effectiveness was often linked to the presence of specific functional groups that enhance interaction with biological targets .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- A study focused on COX enzyme inhibition demonstrated that benzodioxole derivatives could effectively inhibit COX1 and COX2 enzymes. The synthesized compounds exhibited IC50 values ranging from 0.725 µM to 27.06 µM against COX1, indicating promising anti-inflammatory activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors to modulate signaling pathways related to cancer cell proliferation and apoptosis.
Study on Benzodioxole Derivatives
In a recent investigation into benzodioxole-containing compounds:
- Researchers synthesized a series of derivatives and tested their biological activity against COX enzymes and various cancer cell lines. The results indicated that modifications in the side chains significantly influenced both enzyme inhibition and cytotoxicity .
Comparative Analysis with Other Compounds
A comparative study highlighted that the synthesized benzodioxole compounds had better selectivity for COX2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen . This suggests a potential for developing new anti-inflammatory medications with fewer side effects.
Properties
IUPAC Name |
methyl 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7/c1-37-27(35)20-7-8-21-22(16-20)29-28(36)32(26(21)34)10-4-2-3-5-25(33)31-13-11-30(12-14-31)17-19-6-9-23-24(15-19)39-18-38-23/h6-9,15-16H,2-5,10-14,17-18H2,1H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFZOIOILCAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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